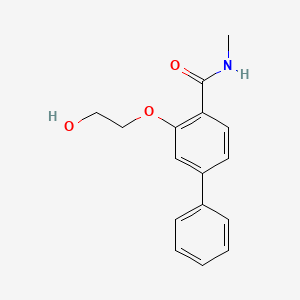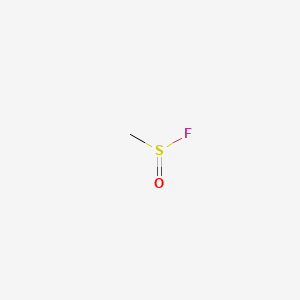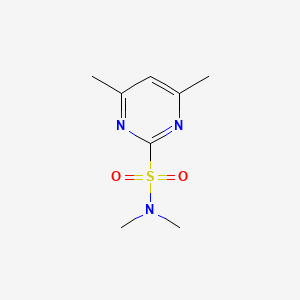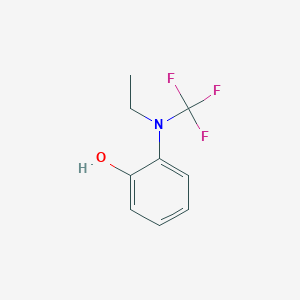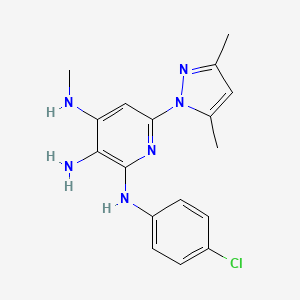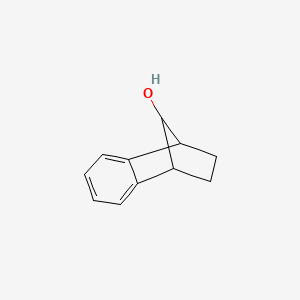
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer is a chemical compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.2124 g/mol . It is also known by other names such as anti-7-Benzonorbornenol and anti-7-Hydroxybenzonorbornene . This compound is characterized by its unique structure, which includes a methano bridge and a hydroxyl group attached to a naphthalene ring system.
Preparation Methods
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired stereoisomer is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
This compound has various scientific research applications across multiple fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological systems. Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer involves its interaction with specific molecular targets and pathways . The hydroxyl group plays a crucial role in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-one and 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine . These compounds share structural similarities but differ in functional groups and specific reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1198-20-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ol |
InChI |
InChI=1S/C11H12O/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2 |
InChI Key |
HEKIGGFOVMNILV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


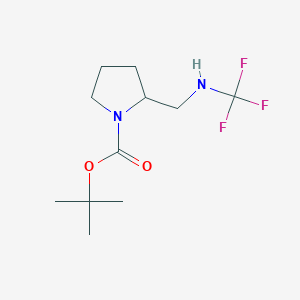
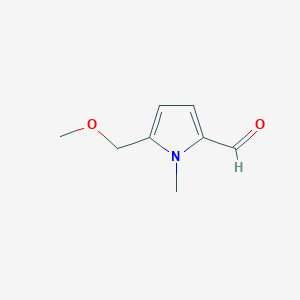
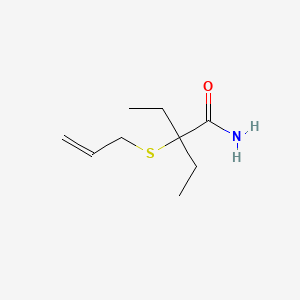
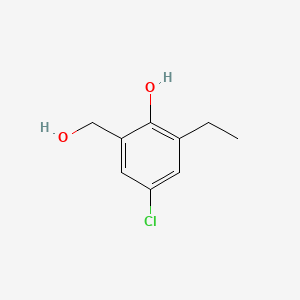
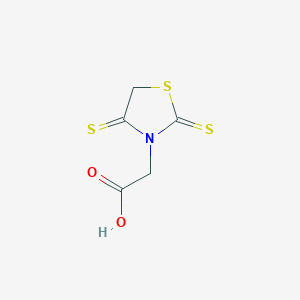
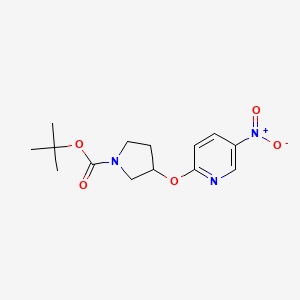
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
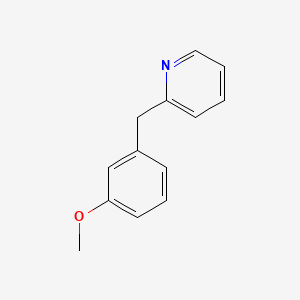
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
